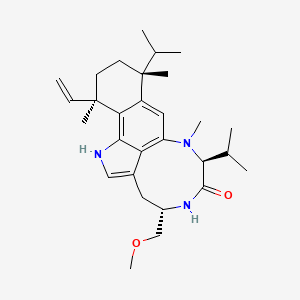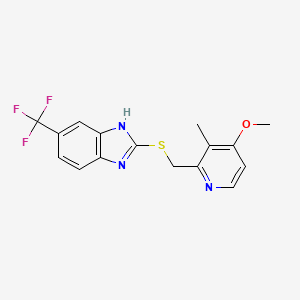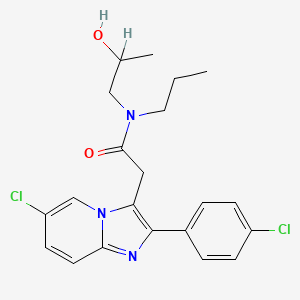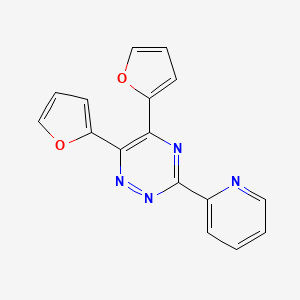
Olivoretin
Übersicht
Beschreibung
Olivoretin is a member of the teleocidin family, which are terpene indole alkaloids These compounds are known for their unique structures and significant biological activities, particularly their ability to activate protein kinase C this compound was first isolated from the soil bacterium Streptomyces olivoreticuli
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of olivoretin involves several key steps, starting from the precursor indolactam V. The process includes the prenylation of the indole ring, followed by cyclization and methylation reactions. The specific enzymes involved in these steps include a cytochrome P450 monooxygenase, a prenyltransferase, and a methyltransferase. The reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the enzymatic reactions.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces olivoreticuli. The bacteria are cultured in nutrient-rich media, and the compound is extracted from the fermentation broth. Advances in genetic engineering have also enabled the optimization of this compound production by manipulating the biosynthetic gene clusters responsible for its synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Olivoretin undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: Involving the reduction of specific functional groups, often using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the indole ring, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide) under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated this compound derivatives, reduced forms of this compound, and various substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Olivoretin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the biosynthesis of terpene indole alkaloids and to develop synthetic analogs with improved biological activities.
Biology: Investigated for its role in cell signaling pathways, particularly its ability to activate protein kinase C.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and as a lead compound for drug discovery.
Wirkmechanismus
Olivoretin exerts its effects primarily through the activation of protein kinase C. The compound binds to the regulatory domain of protein kinase C, inducing a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets involved in cell proliferation, differentiation, and apoptosis. The specific molecular targets and pathways include the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway.
Vergleich Mit ähnlichen Verbindungen
Teleocidin B: Another member of the teleocidin family with similar protein kinase C activation properties.
Lyngbyatoxin A: A structurally related compound isolated from cyanobacteria, also known for its protein kinase C activation.
Indolactam V: The precursor molecule in the biosynthesis of olivoretin and other teleocidins.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a nine-membered lactam ring fused with an indole and a monoterpenoid moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQINLFPKZPQGGD-ZVYOULDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238083 | |
| Record name | Olivoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90297-52-2 | |
| Record name | Olivoretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090297522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)













